サルコシン酸SAR407899

説明

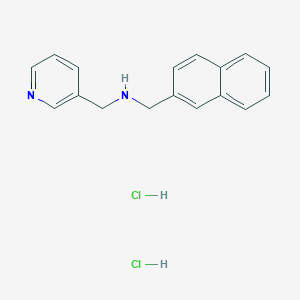

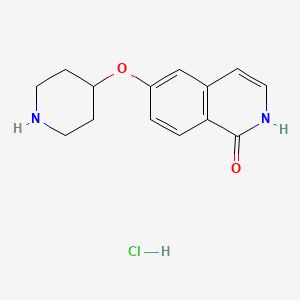

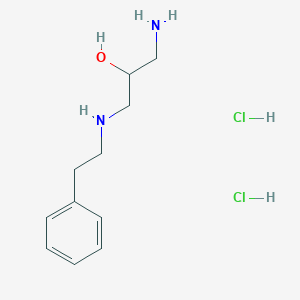

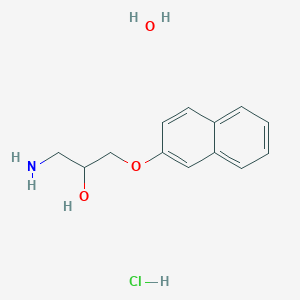

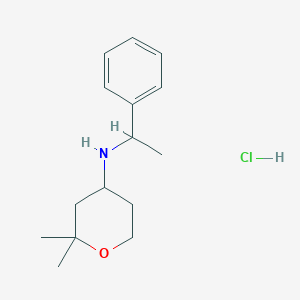

6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride (6-PIQHCl) is an organic compound belonging to the class of heterocyclic compounds known as isoquinolines. It is a colorless crystalline solid with a melting point of 123-125°C. 6-PIQHCl is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of various other organic compounds, such as carboxylic acids, amines, and peptides.

科学的研究の応用

心血管疾患におけるROCK阻害

サルコシン酸SAR407899は、Rho関連タンパク質キナーゼ(ROCK)、特にROCK-2の強力かつ選択的な阻害剤です。 ROCK-2に対するIC50は135 nMであることが示されており、その強力な阻害効果を示しています 。 この用途は、心血管研究において重要です。ROCK阻害剤は、血管拡張作用により高血圧やアテローム性動脈硬化などの病気を治療する可能性があるため、研究されています 。

勃起不全の治療

泌尿器科の分野では、this compoundは勃起促進作用について研究されてきました。研究により、this compoundは、勃起不全の一般的な治療薬であるシルデナフィルよりも、糖尿病ラットにおいてより強力で持続時間の長いや勃起を誘発することが示されています。 注目すべきは、this compoundの作用機序は、内皮由来の硝酸酸化物(e-NO)活性にほとんど依存していないことです。これは、this compoundが貴重な代替治療薬となる可能性があることを意味しています 。

降圧効果

this compoundは、エンドセリン-1(ET-1)誘発腎抵抗血管の血管収縮を阻害する能力を示しています。 これは、this compoundが、他のRhoキナーゼ阻害剤(Y27632など)と比較して、特に腎臓血管において高い降圧効果を持つ可能性があることを示唆しています。これは、this compoundの降圧効果に寄与する可能性があります 。

選択性と効力

この化合物の高い選択性と効力は、薬理学的調査における重要なツールとなっています。 This compoundは、ヒト由来とラット由来のRhoキナーゼ2に対して、それぞれ36 nMと41 nMの阻害定数で等効であり、117種類の受容体および酵素標的に対して高い選択性を示します 。

作用機序

Target of Action

SAR407899 hydrochloride, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride or SAR-407899 hydrochloride, is a potent and selective inhibitor of Rho kinase (ROCK) . The primary targets of SAR407899 are human and rat-derived Rho-kinase 2 . Rho kinase is a downstream mediator of RhoA, a small G protein, and plays a crucial role in various cellular functions such as stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility .

Mode of Action

SAR407899 is an ATP-competitive Rho-kinase inhibitor . It competes with ATP for binding to the active site of Rho-kinase 2, thereby inhibiting the kinase’s activity . This inhibition leads to a decrease in the phosphorylation of myosin phosphatase, which in turn reduces stress fiber formation, smooth muscle contraction, and cell motility .

Biochemical Pathways

The inhibition of Rho-kinase by SAR407899 affects several biochemical pathways. It inhibits the RhoA-ROCK pathway, which regulates many critical cellular functions like stress fiber formation, smooth muscle contraction, cell adhesion, membrane ruffling, and cell motility . In vascular smooth muscle cells, ROCK regulates contractility and expression of cytoskeletal genes through serum response factor and myocardin-related transcription factors .

Pharmacokinetics

It is known that sar407899 is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites .

Result of Action

SAR407899 has been shown to have promising antihypertensive activity . It potently and species-independently relaxes precontracted isolated arteries of different species and different vascular beds . In vivo, it has been shown to lower blood pressure in a variety of rodent models of arterial hypertension . Moreover, SAR407899 has been found to induce penile erection in rabbits, with greater potency and longer duration of action than sildenafil .

実験室実験の利点と制限

The main advantage of using 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride for lab experiments is its low cost and easy availability. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively toxic and should be handled with care. Additionally, the reaction conditions of the synthesis of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride can be difficult to control, making it difficult to achieve consistent yields.

将来の方向性

There are several potential future directions for the use of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride. It could be used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It could also be used in the synthesis of various peptides, such as peptide hormones, and in the synthesis of carboxylic acids and amines. Additionally, 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride could be used in the synthesis of various biologically active compounds, such as flavonoids, terpenoids, and alkaloids. Finally, it could be used in the development of new drugs, as it has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

特性

IUPAC Name |

6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNVOGVCCZNVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655294 | |

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923262-96-8 | |

| Record name | SAR-407899 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAR-407899 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)

![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)

![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)

![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)

![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)

![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)

![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)